

physical and chemical properties of (-)-Lycopodine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Lycopodine

Cat. No.: B1235814

[Get Quote](#)

(-)-Lycopodine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lycopodine is a prominent member of the Lycopodium alkaloids, a large and structurally diverse family of natural products isolated from various species of club mosses (Lycopodiaceae). With a rich history of use in traditional medicine, **(-)-Lycopodine** and its congeners have attracted significant attention from the scientific community due to their complex molecular architecture and promising biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **(-)-Lycopodine**, detailed experimental protocols for its characterization and synthesis, and a summary of its key biological effects, with a focus on its potential in drug development.

Physical and Chemical Properties

(-)-Lycopodine is a tetracyclic quinolizidine alkaloid with a compact and rigid structure. Its physicochemical properties are summarized in the tables below.

General Properties

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₅ NO	[1]
Molecular Weight	247.38 g/mol	[1]
CAS Number	466-61-5	[1]
Appearance	Bitter prisms	[2]

Physical Properties

Property	Value	Experimental Conditions	Source
Melting Point	114-116 °C	Not specified	[2]
Specific Optical Rotation	[α] _{D25} = -24°	c = 1.1, Ethanol	[3]
Boiling Point	125 °C	0.2 Torr	[1]
Density	1.18 g/cm ³	Not specified	[1]
Solubility	Soluble in alcohol, benzene, chloroform, ether, and water.	Not specified	[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³ C NMR (CDCl ₃ , 100 MHz)	¹ H NMR (CDCl ₃ , 400 MHz)
Chemical Shift (δ) ppm	Carbon Atom
211.7	C-5
69.1	C-13
57.0	C-4
52.8	C-1
49.3	C-9
44.8	C-12
43.1	C-7
39.7	C-14
35.5	C-3
31.6	C-15
31.0	C-11
27.8	C-8
27.2	C-6
22.8	C-16
22.1	C-10
18.2	C-2

Note: NMR data is compiled from various sources and assignments may be subject to minor variations based on experimental conditions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
2925-2850	C-H stretching (alkane)
1700	C=O stretching (ketone)
1450-1370	C-H bending

Source: Compiled from data suggesting a ketone functional group.[\[2\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Ionization Method	m/z	Assignment
ESI	248.1963	[M+H] ⁺

Source: High-Resolution Mass Spectrometry data.[\[1\]](#)

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property. The temperature range over which the solid melts to a liquid is recorded. Impurities typically depress and broaden the melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample needs to be powdered)

Procedure:

- Ensure the **(-)-Lycopodine** sample is dry and finely powdered.

- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of **(-)-Lycopodine**.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted (the end of the melting range).
- Repeat the measurement with a fresh sample for accuracy.[\[8\]](#)[\[9\]](#)

Determination of Specific Optical Rotation

Principle: Chiral molecules, such as **(-)-Lycopodine**, rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light used, and the temperature.

Apparatus:

- Polarimeter
- Polarimeter cell (e.g., 1 dm)
- Volumetric flask
- Analytical balance
- Sodium lamp (for D-line at 589 nm)

Procedure:

- Accurately weigh a known mass of **(-)-Lycopodine**.
- Dissolve the sample in a known volume of a specified solvent (e.g., ethanol) in a volumetric flask to prepare a solution of known concentration (c , in g/mL).
- Calibrate the polarimeter with a blank solution (the pure solvent).
- Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
- Place the cell in the polarimeter and measure the observed optical rotation (α).
- Calculate the specific rotation $[\alpha]$ using the following formula: $[\alpha]\lambda T = \alpha / (l \times c)$ where:
 - T is the temperature in degrees Celsius.
 - λ is the wavelength of the light source.
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Enantioselective Total Synthesis of (-)-Lycopodine (Carter's Synthesis)

This synthesis features a key diastereoselective intramolecular Michael addition and an Oppenauer oxidation/aldol condensation cascade. The following is a simplified overview of the key steps. For full experimental details, refer to the original publication.[\[13\]](#)[\[14\]](#)

Key Steps:

- Preparation of the Michael Acceptor: Chiral auxiliary-controlled conjugate addition to a crotonyl amide followed by methoxide exchange yields a chiral ester.
- Condensation: Double deprotonation with LiTMP followed by condensation with a sulfone-containing fragment.

- Metathesis: Cross-metathesis with 3-penten-2-one to form the intramolecular Michael substrate.
- Diastereoselective Intramolecular Michael Addition: Cyclization using an achiral base to form a key cyclohexanone intermediate.
- Mannich Condensation Precursor Formation: Reduction of an azide to an imine and conversion of a methyl ketone to a silyl enol ether.
- Tandem 1,3-Sulfonyl Shift/Intramolecular Mannich Cyclization: Treatment with a Lewis acid to form the tricyclic core.
- Alkylation: Alkylation of the resulting amine with 3-iodopropan-1-ol.
- Oppenauer Oxidation/Aldol Condensation: A tandem reaction to form the final tetracyclic enone.
- Reduction: Reduction of the enone with Stryker's reagent to yield **(-)-Lycopodine**.[\[13\]](#)

Acetylcholinesterase (AChE) Inhibitory Activity Assay

Principle: The inhibitory effect of **(-)-Lycopodine** on AChE activity is determined using a colorimetric method based on the Ellman's reagent (DTNB), which reacts with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, to produce a yellow-colored compound that can be measured spectrophotometrically.[\[1\]](#)

Materials:

- Acetylcholinesterase (AChE) from electric eel or human erythrocytes
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- **(-)-Lycopodine**
- Phosphate buffer (pH 8.0)

- 96-well microplate
- Microplate reader

Procedure:

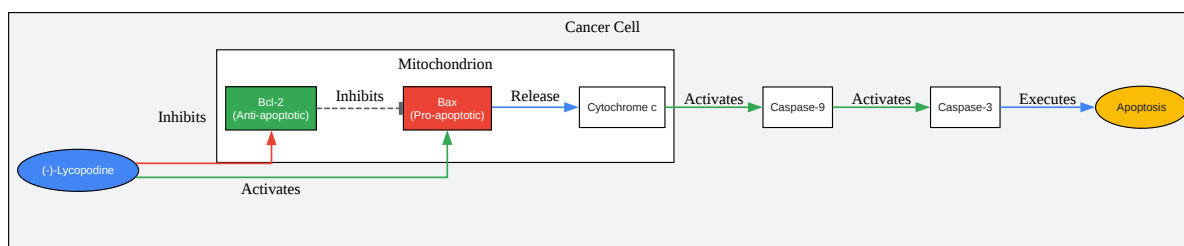
- Prepare solutions of **(-)-Lycopodine** at various concentrations in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add phosphate buffer, DTNB solution, and the **(-)-Lycopodine** solution (or a positive control like galantamine).
- Add the AChE enzyme solution to each well and incubate at 37 °C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the substrate solution (ATCI).
- Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
- Calculate the percentage of inhibition of AChE activity for each concentration of **(-)-Lycopodine** compared to the control (without inhibitor).
- Determine the IC₅₀ value, which is the concentration of **(-)-Lycopodine** that causes 50% inhibition of AChE activity.[\[1\]](#)

Biological Activity and Signaling Pathways

(-)-Lycopodine exhibits a range of biological activities, with its potential as an anticancer agent and an acetylcholinesterase inhibitor being the most extensively studied.

Anticancer Activity: Induction of Apoptosis

(-)-Lycopodine has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa (cervical cancer) and prostate cancer cells.[\[15\]](#)[\[16\]](#)[\[17\]](#) The mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis.



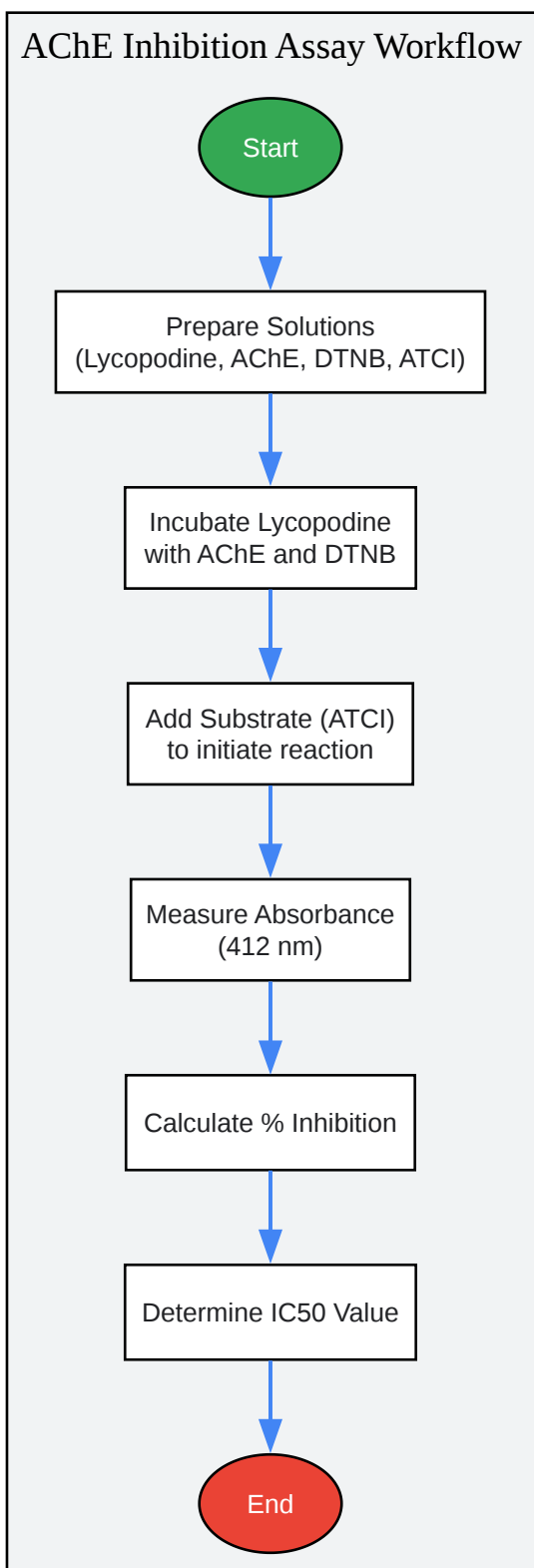
[Click to download full resolution via product page](#)

Caption: Apoptotic signaling pathway induced by **(-)-Lycopodine**.

(-)-Lycopodine treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[15] This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[16]

Acetylcholinesterase Inhibition

Several Lycopodium alkaloids are known to be potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[18] [19] This inhibitory activity makes them attractive candidates for the development of drugs for neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. The workflow for assessing this activity is depicted below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for AChE inhibition assay.

Conclusion

(-)-Lycopodine is a fascinating natural product with a well-defined set of physical and chemical properties. Its complex structure has presented a formidable challenge to synthetic chemists, leading to the development of elegant and innovative synthetic strategies. Furthermore, its significant biological activities, particularly its pro-apoptotic and acetylcholinesterase inhibitory effects, underscore its potential as a lead compound in the development of new therapeutics. This guide provides a foundational resource for researchers interested in exploring the chemistry and biology of this remarkable alkaloid. Further investigations into its mechanism of action and structure-activity relationships are warranted to fully exploit its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lycopodine-Type Alkaloids from *Lycopodium japonicum* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. rudolphresearch.com [rudolphresearch.com]
- 11. digicollections.net [digicollections.net]
- 12. cdn.pasco.com [cdn.pasco.com]
- 13. The Carter Synthesis of (-)-Lycopodine [organic-chemistry.org]
- 14. Enantioselective Total Synthesis of Lycopodine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]
- 16. Lycopodine from Lycopodium clavatum extract inhibits proliferation of HeLa cells through induction of apoptosis via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acetylcholinesterase inhibitory activity of lycopodane-type alkaloids from the Icelandic Lycopodium annotinum ssp. alpestre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [physical and chemical properties of (-)-Lycopodine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235814#physical-and-chemical-properties-of-lycopodine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com